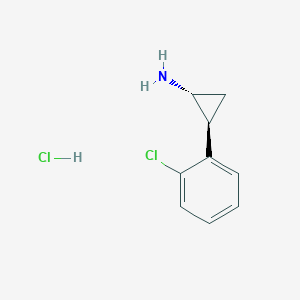(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride
CAS No.: 1820575-68-5
Cat. No.: VC4282100
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1820575-68-5 |
|---|---|
| Molecular Formula | C9H11Cl2N |
| Molecular Weight | 204.09 |
| IUPAC Name | (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 |
| Standard InChI Key | UEADQUZTMDKYMY-DKXTVVGFSA-N |
| SMILES | C1C(C1N)C2=CC=CC=C2Cl.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of (1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride combines a rigid cyclopropane ring with electronic influences from the 2-chlorophenyl group. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂N |
| Molecular Weight | 204.09 g/mol |
| SMILES Notation | Cl.N[C@@H]1C[C@H]1c2ccc(Cl)cc2 |
| Chirality | (1R,2S) configuration |
| X-Ray Diffraction Pattern | Confirmed trans-configuration |
The cyclopropane ring imposes significant steric strain, while the 2-chlorophenyl group introduces electron-withdrawing effects that modulate electronic density at the amine group. Stereochemical purity is critical, as the (1R,2S) enantiomer exhibits distinct biological interactions compared to its (1S,2R) counterpart .
Synthesis and Manufacturing Processes
Core Cyclopropanation Strategies
The synthesis typically employs asymmetric cyclopropanation reactions to achieve enantiomeric excess. A patented route (EP2644590A1) utilizes:
-
Corey-Chaykovsky Cyclopropanation:
-
Alternative Pathways:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in methanol, yielding the hydrochloride salt with >98% purity . Critical parameters include:
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility (H₂O) | 12 mg/mL at 25°C |
| Melting Point | 198–202°C (decomposition) |
| pKa (Amine) | 9.2 ± 0.3 |
| LogP (Partition) | 2.1 |
The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating formulation for biological studies . Stability studies indicate degradation <2% under accelerated conditions (40°C/75% RH, 6 months) .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparative Analysis with Structural Analogs
The 2-chlorophenyl group confers optimal steric bulk for receptor engagement, while halide position modulates metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume